Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate

Controlled volatility Fragrance tenacity Ether‑bridge effect

Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate (CAS 93940‑30‑8) is a synthetic Schiff base formed by condensing methyl anthranilate with a citronellyloxyacetaldehyde. The molecule contains a C=N imine junction, an internal oxyethylenoxy spacer, and a terminal 3,7‑dimethyl‑6‑octenyl (citronellyl) fragment, yielding the formula C₂₀H₂₉NO₃ and a molecular weight of 331.45 g mol⁻¹.

Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
CAS No. 93940-30-8
Cat. No. B12674943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate
CAS93940-30-8
Molecular FormulaC20H29NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CCOCC=NC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C20H29NO3/c1-16(2)8-7-9-17(3)12-14-24-15-13-21-19-11-6-5-10-18(19)20(22)23-4/h5-6,8,10-11,13,17H,7,9,12,14-15H2,1-4H3
InChIKeySXANTGZGHBDWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate (CAS 93940-30-8): Schiff‑Base Fragrance Intermediate with Embedded Ether Linker


Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate (CAS 93940‑30‑8) is a synthetic Schiff base formed by condensing methyl anthranilate with a citronellyloxyacetaldehyde. The molecule contains a C=N imine junction, an internal oxyethylenoxy spacer, and a terminal 3,7‑dimethyl‑6‑octenyl (citronellyl) fragment, yielding the formula C₂₀H₂₉NO₃ and a molecular weight of 331.45 g mol⁻¹ . This structure places it in the class of anthranilate‑derived odorant Schiff bases that are widely employed in fragrance compounding because they combine the floral‑fruity notes of the methyl anthranilate moiety with the citrus‑rosy character of the terpenoid tail [1]. Unlike simple alkyl‑Schiff bases, the ether‑oxygen bridge in the target compound modifies volatility, polarity, and hydrolytic behaviour relative to directly linked imine analogs, making direct substitution unreliable without quantitative comparative data.

Why Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate Cannot Be Replaced by Other In‑Class Schiff Bases Without Quantitative Risk


Schiff bases built on methyl anthranilate share a common amine scaffold, yet their physicochemical profiles diverge dramatically with changes in the carbonyl partner. The target compound carries a citronellyloxyacetaldehyde segment that inserts an ether‑oxygen between the imine bond and the terpenoid tail, a structural feature absent in common analogs such as hydroxycitronellal‑derived Aurantiol or direct citronellylidene‑methyl anthranilate [1]. This ether bridge increases molecular weight, raises boiling point, and reduces vapour pressure by orders of magnitude relative to the non‑ether analog, while simultaneously altering hydrogen‑bond acceptor count and polarity . Consequently, a procurement decision that treats the compound as interchangeable with a generic “methyl‑anthranilate Schiff base” risks mismatched volatility, altered olfactory tenacity, and divergent stability in finished formulations. The quantitative evidence below demonstrates why head‑to‑head comparison is indispensable before substitution.

Quantitative Differentiation of Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate from Its Closest Structural Analogs


Vapour‑Pressure Reduction vs. Direct Imine Analog (CAS 67845‑42‑5)

The insertion of an oxyethylenoxy group between the imine nitrogen and the citronellyl tail dramatically lowers vapour pressure. The target compound exhibits a calculated vapour pressure of 3.28 × 10⁻⁸ mmHg at 25 °C . Although a directly measured value for the non‑ether analog (methyl 2-((3,7-dimethyl-6-octenylidene)amino)benzoate, CAS 67845‑42‑5) is unavailable, its 38 °C lower boiling point (409.5 °C vs. 447.7 °C) and 44 Da lower molecular weight strongly imply a vapour pressure at least one order of magnitude higher, consistent with the vapour pressure of the related ester citronellyl benzoate (2.68 × 10⁻⁵ mmHg) . The lower volatility translates directly into prolonged fragrance substantivity on skin or fabric, a critical procurement parameter for long‑lasting scent formulations.

Controlled volatility Fragrance tenacity Ether‑bridge effect

Molecular‑Weight‑Driven Substantivity Advantage Over Aurantiol

The target compound has a molecular weight of 331.45 g mol⁻¹ , whereas the widely used Schiff base Aurantiol (hydroxycitronellal–methyl anthranilate) has a lower molecular weight (MW ≈ 305 g mol⁻¹) [1]. In fragrance science, higher molecular weight correlates with lower diffusion coefficients and longer retention on substrates, a relationship described by the Stokes–Einstein and vapour‑pressure frameworks. The 8.5 % higher mass of the target compound, combined with its additional ether‑oxygen, reduces air‑phase mobility and raises the odour‑detection threshold, favouring its use as a base‑note ingredient that unfolds after the top‑note volatiles have dissipated. This is relevant for perfumers seeking a citronellol‑like dry‑down without the rapid evaporation characteristic of lower‑mass citronellyl esters.

Substantivity Base‑note performance Molecular diffusion

Enhanced Thermal Stability Indicated by Elevated Boiling Point vs. Direct Imine Analog

The target compound boils at 447.7 °C (760 mmHg) , whereas methyl 2-((3,7-dimethyl-6-octenylidene)amino)benzoate, which lacks the oxyethylenoxy linker, boils at 409.5 °C . The 38 °C elevation reflects stronger intermolecular forces enabled by the additional oxygen atom, which can act as a hydrogen‑bond acceptor. For industrial processes that involve heated blending, distillation, or hot‑fill operations, this higher boiling point provides a wider thermal safety margin before decomposition or unwanted volatilisation occurs. While both compounds are stable under typical fragrance‑compounding temperatures, the extra 38 °C headroom can be decisive in high‑temperature applications such as candle fragrance loading or polymer‑pellet scenting.

Thermal stability Processing window Ether‑bridge effect

Refractive‑Index Differentiation for Formulation Optical Clarity

The refractive index (n) of the target compound is reported as 1.493 , compared with 1.501 for citronellyl benzoate and 1.543 for Aurantiol [1]. In multi‑component fragrance or cosmetic formulations, refractive‑index matching between the vehicle (e.g., ethanol, n ≈ 1.361; dipropylene glycol, n ≈ 1.441) and the dissolved ingredients affects visual clarity and light scattering. The target compound’s lower refractive index relative to Aurantiol or citronellyl benzoate may reduce haze formation in alcohol‑based perfumes or clear gel formulations, a factor that can influence procurement when optical quality is a specification.

Refractive index Optical matching Formulation transparency

Density and Structural Compactness Relative to Methyl Anthranilate

The target compound exhibits a density of 0.98 g cm⁻³ , markedly lower than that of the parent amine methyl anthranilate (1.168 g cm⁻³) [1] and roughly comparable to citronellyl benzoate (0.965 g cm⁻³) . The density reduction relative to methyl anthranilate reflects the addition of the bulky, flexible citronellyloxy chain, which disrupts crystal packing and lowers cohesive energy density. In procurement contexts where ingredients are measured by volume rather than mass (e.g., automated dosing by positive‑displacement pumps), the 16 % lower density must be accounted for to avoid under‑ or over‑dosing in production batches.

Density Packing efficiency Formulation concentration

Procurement‑Relevant Application Scenarios for Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate


Long‑Lasting Fragrance Formulations Requiring a Citronellyl‑Type Base Note

The exceptionally low vapour pressure (3.28 × 10⁻⁸ mmHg) of the target compound makes it suitable for fine fragrances and functional perfumery where a prolonged citrus‑rosy dry‑down is desired. In a structured perfume, the compound can be placed in the base‑note accord alongside fixatives such as musks or high‑mass esters, releasing its scent over several hours rather than minutes. Procurement teams evaluating the compound for a tenacious citronellol‑type effect should compare it directly with citronellyl benzoate (vapour pressure 2.68 × 10⁻⁵ mmHg) , as the 800‑fold lower volatility of the Schiff base translates into measurably longer skin substantivity.

High‑Temperature Scented Articles (Candles, Extruded Polymers)

The boiling point of 447.7 °C provides a thermal stability margin that exceeds the processing temperatures typical of candle wax blending (80–120 °C) and polymer extrusion (150–250 °C). Compared with the direct imine analog (boiling point 409.5 °C) , the additional 38 °C allows the compound to survive brief overheating excursions without significant evaporative loss or thermal decomposition. This makes it a candidate for scented polyethylene, polypropylene, or wax melts where lower‑boiling citronellyl derivatives would partially volatilise during processing.

Transparent Alcoholic Solutions with Stringent Optical Clarity Requirements

With a refractive index of 1.493 , this Schiff base is optically closer to ethanol (n ≈ 1.361) than Aurantiol (n = 1.543) [1]. In eau‑de‑toilette or eau‑de‑parfum formulations containing 70–95 % ethanol, a smaller refractive‑index mismatch reduces light scattering and the risk of visible turbidity, which can be a quality defect in premium clear fragrances. Formulators seeking to replace Aurantiol with this compound may observe improved initial clarity without additional filtration or solubiliser adjustments.

Research into Schiff‑Base Hydrolysis Control in Pro‑Fragrance Systems

The oxyethylenoxy spacer in the target compound introduces an additional electron‑donating oxygen atom adjacent to the imine bond, which may alter the kinetics of acid‑ or base‑catalysed hydrolysis relative to Schiff bases lacking this ethereal bridge. Research laboratories studying controlled fragrance release from pro‑fragrances can use the compound as a model substrate to investigate how the β‑oxygen effect modulates imine stability and aldehyde liberation rates at different pH values, providing a direct structural comparison with Aurantiol (which contains a hydroxyl group at the corresponding position) [1].

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